molecular formula C20H24FN3O4S B2718189 4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396888-01-9

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2718189
CAS RN: 1396888-01-9
M. Wt: 421.49
InChI Key: SHIGDRZBGOXMKD-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide, also known as compound X, is a novel small molecule drug that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme, which plays a key role in various cellular processes.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. This compound exhibits high singlet oxygen quantum yield, excellent fluorescence properties, and appropriate photodegradation quantum yield, crucial for Type II photodynamic processes. The remarkable features of this phthalocyanine make it a promising Type II photosensitizer for targeting and treating cancer cells through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enhancing COX-2 Selectivity in Anti-inflammatory Therapy

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has identified compounds with potent cyclooxygenase-2 (COX-2) inhibition and high COX1/COX-2 selectivity. Specifically, introduction of a fluorine atom increased COX-2 potency and selectivity. This discovery led to the development of JTE-522, a highly selective COX-2 inhibitor with significant oral activity in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Applications in Second-Order Nonlinear Optics

The preparation of ionic 4-amino-1-methylpyridinium benzenesulfonate salts showcases their potential in second-order nonlinear optics. Through quaternization reactions and X-ray structure analysis, these salts exhibit noncentrosymmetric structures conducive to nonlinear optical applications. Their molecular structures, combined with first hyperpolarizability evaluations, suggest these compounds could significantly contribute to advancements in nonlinear optical materials and technologies (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Antiproliferative Agents for Cancer Treatment

New N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. Among these, specific derivatives demonstrated significant antiproliferative effects, highlighting the potential of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents. These findings underscore the potential for these compounds in therapeutic interventions against cancer (Motavallizadeh et al., 2014).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-2-28-19-4-3-17(13-18(19)21)29(26,27)23-14-15-7-11-24(12-8-15)20(25)16-5-9-22-10-6-16/h3-6,9-10,13,15,23H,2,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGDRZBGOXMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide

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